molecular formula C23H25ClN4O3 B12205583 4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B12205583
M. Wt: 440.9 g/mol
InChI Key: KLHMJQSUIKRKKA-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS Number: 1042972-85-9) is a synthetic organic compound with a molecular formula of C23H25ClN4O3 and a molecular weight of 440.9 g/mol . This piperazine-based chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of central nervous system (CNS) active agents. Piperazine derivatives are recognized as privileged structures in drug discovery, exhibiting a broad spectrum of pharmacological activities . The structure of this compound, which features both a chlorophenyl carbonyl group and a phenylpiperazinyl ethyl ketone moiety, is analogous to that of compounds investigated for their anticonvulsant properties . Specifically, related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and other piperazine-containing molecules have shown promising activity in standard preclinical models such as the maximal electroshock (MES) test, which is a gold standard for identifying compounds that prevent the spread of seizure activity . The compound's mechanism of action may involve interaction with neuronal ion channels; research on structurally similar molecules has identified them as moderate binders to neuronal voltage-sensitive sodium channels (site 2), suggesting a potential pathway for its functional activity . This reagent is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, though specific hazard data (MSDS) for this compound is advised to be consulted prior to use.

Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

4-(4-chlorobenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

InChI

InChI=1S/C23H25ClN4O3/c24-18-8-6-17(7-9-18)23(31)28-11-10-25-22(30)20(28)16-21(29)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-9,20H,10-16H2,(H,25,30)

InChI Key

KLHMJQSUIKRKKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Acid Derivatives

Piperazin-2-one can be synthesized by cyclizing β-amino acids or their esters under acidic or basic conditions. For example, heating β-alanine methyl ester with phosphoryl chloride (POCl₃) at 80–100°C yields the cyclic lactam. Adapting this method, substituted β-amino acids with protected side chains may generate functionalized piperazin-2-one intermediates.

Functionalization of Preformed Piperazine

An alternative route involves oxidizing piperazine derivatives. Treating 1,4-diazepane-2,5-dione with chlorinating agents (e.g., PCl₅) forms 2,5-dichloropiperazine, which undergoes hydrolysis to piperazin-2-one. This method offers scalability but requires precise control of reaction conditions to avoid over-chlorination.

Introduction of the 4-Chlorophenyl Carbonyl Group

Acylation with 4-Chlorobenzoyl Chloride

The 4-chlorophenyl carbonyl moiety is introduced via nucleophilic acyl substitution. Reacting piperazin-2-one with 4-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base, yields 4-[(4-chlorophenyl)carbonyl]piperazin-2-one. Optimal conditions include:

  • Molar ratio : 1:1.2 (piperazin-2-one : acyl chloride)

  • Temperature : 0–5°C to minimize side reactions

  • Yield : 78–82% after recrystallization from ethanol.

Construction of the 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] Side Chain

Alkylation with Bromoethyl Ketone Intermediates

The side chain is installed via alkylation of the piperazin-2-one nitrogen at position 3. A two-step process is employed:

  • Synthesis of 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone :
    Reacting 4-phenylpiperazine with bromoacetyl bromide in DCM at −10°C yields the bromoketone intermediate.

  • Alkylation of 4-[(4-chlorophenyl)carbonyl]piperazin-2-one :
    Treating the intermediate with the bromoketone in acetonitrile (MeCN) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base, affords the target compound.

    • Yield : 65–70%

    • Purity : >95% (HPLC) after column chromatography.

Mitsunobu Reaction for Ether Linkage

For oxygen-containing analogs, the Mitsunobu reaction couples 2-hydroxy-1-(4-phenylpiperazin-1-yl)ethanone with the piperazin-2-one derivative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 25°C achieves efficient coupling.

  • Yield : 60–65%

  • Limitation : Requires anhydrous conditions and costly reagents.

Optimization and Byproduct Management

Acid-Catalyzed Hydrolysis

Residual esters or amides from incomplete reactions are hydrolyzed using aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 80–85°C. For instance, treating crude product with 6N HCl for 2 hours removes acetyl protecting groups, improving purity to >98%.

Recycling of Byproducts

Amino byproducts (e.g., benzylamine) generated during hydrolysis are recovered via solvent extraction and reused in subsequent batches, enhancing overall atom economy.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Alkylation4-Phenylpiperazine, bromoacetyl bromideK₂CO₃, MeCN, 60°C65–70>95
Mitsunobu Reaction2-Hydroxyethanone derivativeDEAD, PPh₃, THF60–6590–92
AcylationPiperazin-2-one, 4-chlorobenzoyl chlorideEt₃N, DCM, 0–5°C78–8297–98

Scale-Up Considerations

Solvent Selection

Toluene and 2-butanone are preferred for large-scale reactions due to low toxicity and ease of removal via distillation. For example, recrystallization from 2-butanone improves yield by 10% compared to ethanol.

Temperature Control

Exothermic reactions (e.g., acylations) require jacketed reactors to maintain temperatures below 10°C, preventing decomposition .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule but differ in substituents or core rings, leading to variations in activity and properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Evidence
4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one Methoxy (OMe) replaces Cl on phenyl ring 436.5
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one Sulfonyl (SO₂) replaces carbonyl (CO) 477.0
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazinone core replaces piperazin-2-one 455.3
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Fluorophenyl and morpholinyl substituents 469.5
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide Acetamide side chain added 483.9

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs. Methoxy groups are electron-donating, which may affect electronic interactions in receptor binding.
  • Carbonyl vs.
  • Piperazin-2-one vs. Pyridazinone Core (): Pyridazinone introduces aromaticity and planar geometry, which may enhance π-π stacking with hydrophobic receptor pockets but reduce conformational flexibility.

Pharmacokinetic and Toxicity Profiles

  • Toxicity Risks (): Piperazine derivatives with unsubstituted phenyl groups (e.g., raclopride) show extrapyramidal side effects, whereas selective D4 antagonists (e.g., S 18126) exhibit lower toxicity in motor function tests .

Biological Activity

The compound 4-[(4-Chlorophenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C21H24ClN3O2C_{21}H_{24}ClN_3O_2, with a molecular weight of approximately 377.89 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including our compound of interest. For instance:

  • In Vitro Studies : A study conducted on various synthesized piperazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia) using the MTT assay. The IC50 values for these compounds were determined, showcasing their effectiveness compared to standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µM)Reference
4-Chlorophenyl DerivativeHCT11610.5
DoxorubicinHCT1165.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antimicrobial Assays : In vitro tests revealed that several piperazine derivatives exhibited potent antimicrobial activity against various bacterial strains. The activity was assessed using standard methods such as the tube dilution technique, where compounds were compared against established antibiotics like ciprofloxacin and fluconazole .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Piperazine DerivativeE. coli32 µg/mL
CiprofloxacinE. coli16 µg/mL

The mechanisms underlying the biological activities of piperazine derivatives often involve:

  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes critical for cancer cell proliferation and survival, such as topoisomerases and kinases .

Case Studies

  • Case Study on Anticancer Efficacy : A specific derivative was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in chemotherapy.
  • Clinical Implications : The promising results from preclinical studies have led to discussions about further development into clinical trials, particularly focusing on formulations that enhance bioavailability and reduce toxicity.

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